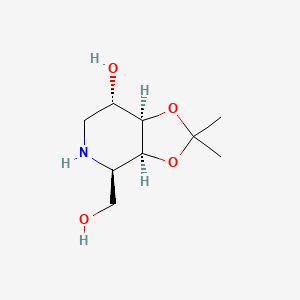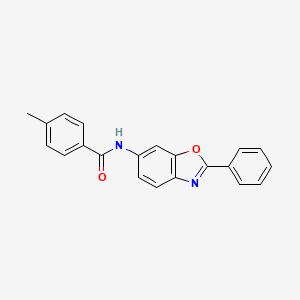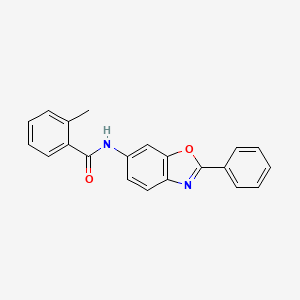
oprelvekin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oprelvekin is a synthetic (man-made) version of a substance called interleukin-11 . Naturally occurring interleukin-11 is produced by bone marrow cells in the body and helps to make platelets, which are necessary for proper clotting of blood . Oprelvekin is used to help prevent low platelet counts caused by treatment with some cancer medicines .
Synthesis Analysis
Oprelvekin is a recombinant interleukin eleven (IL-11), a thrombopoietic growth factor that directly stimulates the proliferation of hematopoietic stem cells and megakaryocyte progenitor cells and induces megakaryocyte maturation resulting in increased platelet production . It is produced in Escherichia coli (E. coli) by recombinant DNA technology . The protein has a molecular mass of approximately 19,000 g/mol, and is non-glycosylated . The polypeptide is 177 amino acids in length (the natural IL-11 has 178). This alteration has not resulted in measurable differences in bioactivity either in vitro or in vivo .
Molecular Structure Analysis
The molecular structure of Oprelvekin is complex. It has a molecular formula of C854H1411N253O235S2 . The protein has a molecular mass of approximately 19,000 g/mol . The polypeptide is 177 amino acids in length .
Chemical Reactions Analysis
Oprelvekin works by stimulating megakaryocytopoiesis and thrombopoiesis . In mice and nonhuman primate studies of animals with moderate and severe myelosuppression, in addition to compromised hematopoiesis, oprelvekin was shown to potently induce thrombopoiesis and improve platelet nadirs and accelerated platelet recoveries compared to controls .
Physical And Chemical Properties Analysis
Oprelvekin is a recombinant form of human interleukin 11, a cytokine that stimulates proliferation and maturation of bone marrow stem cells and megakaryocytes .
Mecanismo De Acción
Safety and Hazards
Oprelvekin may cause unsafe and sometimes deadly allergic effects with organ failure . Patients should tell their doctor about any fever, rash, feeling tired, upset stomach, throwing up, diarrhea, stomach pain, flu-like signs, sore throat, cough, or trouble breathing . It may also cause atrial arrhythmias, congestive heart failure, and is not recommended for aggressively hydrated patients or those with a history of stroke / transient ischemic attack .
Propiedades
Número CAS |
145941-26-0 |
|---|---|
Nombre del producto |
oprelvekin |
Fórmula molecular |
C7H3BrClF3O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





